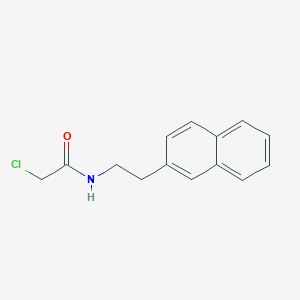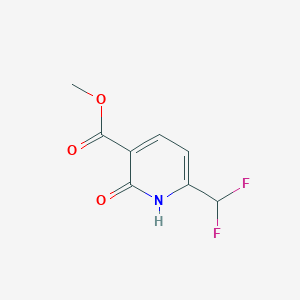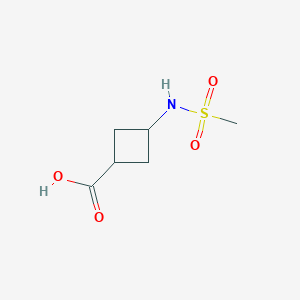
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea
描述
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPN is a synthetic molecule that belongs to the class of urea-based compounds and has been found to possess various biological activities.
科学研究应用
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to have antiviral activity against various viruses, including HIV and herpes simplex virus.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-N'-pyridin-4-ylurea exerts its biological activities by inhibiting various enzymes and signaling pathways. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(4-methoxyphenyl)-N'-pyridin-4-ylurea also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to have low bioavailability, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. One direction is to study the molecular mechanisms underlying the biological activities of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. Another direction is to investigate the potential therapeutic applications of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea in various diseases, including cancer, inflammation, and viral infections. The development of new formulations and delivery methods for N-(4-methoxyphenyl)-N'-pyridin-4-ylurea could also improve its bioavailability and therapeutic efficacy. Overall, the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has the potential to lead to the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGCTGEAFOLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)


![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)

